molecular formula C24H30N4O2S B2607548 N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476432-56-1

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2607548
CAS No.: 476432-56-1
M. Wt: 438.59
InChI Key: QCTHDYUQMYXSSP-UHFFFAOYSA-N
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Description

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a 2,6-diethylphenyl group at the 4-position of the triazole core, a propan-2-ylsulfanyl substituent at the 5-position, and a 4-methoxybenzamide moiety linked via a methyl group at the 3-position. The synthesis of such derivatives typically involves cyclization reactions of hydrazinecarbothioamides or alkylation of triazole-thiones, as seen in analogous compounds . Key structural features, such as the electron-donating methoxy group on the benzamide and the lipophilic propan-2-ylsulfanyl substituent, may enhance bioavailability and target binding efficiency compared to simpler triazole derivatives.

Properties

IUPAC Name

N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c1-6-17-9-8-10-18(7-2)22(17)28-21(26-27-24(28)31-16(3)4)15-25-23(29)19-11-13-20(30-5)14-12-19/h8-14,16H,6-7,15H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTHDYUQMYXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 2,6-diethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with isopropyl bromide to introduce the isopropylsulfanyl group. The resulting compound is cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole derivative is reacted with 4-methoxybenzoyl chloride to yield the target compound .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride can produce alcohols or amines.

Scientific Research Applications

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of essential cellular components, such as ergosterol in fungi or nucleic acids in cancer cells. This inhibition disrupts cellular processes, leading to cell death. The compound also interacts with various signaling pathways, modulating cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 1,2,4-Triazole Family

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name/Structure Key Substituents Synthesis Method Spectral Data (IR/NMR) Biological Activity/Notes
Target Compound 4-(2,6-Diethylphenyl), 5-(propan-2-ylsulfanyl), 3-(4-methoxybenzamidomethyl) Likely via S-alkylation of triazole-thione intermediate ν(C=S) ~1247–1255 cm⁻¹; δ(Ar-OCH₃) ~3.8 ppm (¹H NMR); carbonyl (C=O) ~1680 cm⁻¹ Hypothesized antiviral activity (based on triazole-thione analogues )
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones 4-(2,4-Difluorophenyl), 5-(aryl-sulfonyl), 3-thione Cyclization of hydrazinecarbothioamides in basic media ν(C=S) ~1247–1255 cm⁻¹; absence of ν(C=O); NH stretches ~3278–3414 cm⁻¹ Enhanced stability due to thione tautomer; potential antimicrobial applications
1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Fused thiadiazole ring; gallic acid-derived substituents Cyclization of methyl ethers and thiosemicarbazides under solvent-free conditions ν(C=N) ~1600 cm⁻¹; ν(S–N) ~690 cm⁻¹; δ(Ar-H) ~7.0–8.5 ppm (¹H NMR) Moderate anti-CMV (cucumber mosaic virus) activity
S-Alkylated 1,2,4-Triazoles [10–15] 3-(Thioether), 4-(2,4-difluorophenyl), 5-(aryl-sulfonyl) Alkylation of triazole-thiones with α-halogenated ketones ν(C=O) ~1660–1680 cm⁻¹ (ketone); ν(C=S) absent post-alkylation Improved lipophilicity and membrane permeability compared to thiones
Key Differences and Implications

The propan-2-ylsulfanyl substituent enhances metabolic stability compared to thione (-SH) analogues, as thioethers are less prone to oxidation than thiols .

Spectral and Tautomeric Behavior

  • Unlike thione tautomers (e.g., compounds [7–9]), the target compound’s propan-2-ylsulfanyl group eliminates tautomeric ambiguity, simplifying spectral interpretation (e.g., absence of ν(S-H) ~2500–2600 cm⁻¹) .

Benzamide vs.

Research Findings and Implications

  • Antiviral Potential: While the target compound’s activity remains untested, structurally related triazole-thiones (e.g., ’s derivatives) exhibit anti-CMV activity, suggesting a plausible mechanism of action via inhibition of viral replication enzymes .
  • Metabolic Stability : The propan-2-ylsulfanyl group may reduce first-pass metabolism compared to compounds with electron-withdrawing substituents (e.g., sulfonyl groups in [7–9]), as inferred from cytochrome P450 substrate studies on analogous thioethers .

Biological Activity

N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C23H28N4OS
  • Molecular Weight : 440.6 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study assessed the compound's activity against breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 15 µM, indicating moderate potency in inhibiting cell proliferation.
Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa18

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

  • Case Study 2 : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli32

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of caspases.
  • Disruption of Membrane Integrity : The antimicrobial effects may be due to the disruption of bacterial cell membranes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and triazole rings significantly impact the biological activity:

  • Substituents on the phenyl ring enhance lipophilicity and cellular uptake.
  • The presence of a methoxy group on the benzamide enhances binding affinity to target proteins.

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